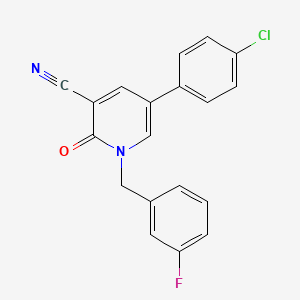
5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (5-CPFB-2ODP) is a novel compound synthesized from the reaction of 4-chlorophenyl and 3-fluorobenzyl with 2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization 5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound that can be involved in various synthesis and characterization studies. Research has shown the potential of related structures in the formation of novel organic compounds. For example, the synthesis and structural determination of related pyridine derivatives have been documented, highlighting the utility of such compounds in creating new molecular structures with specific optical and electronic properties (Moustafa & Girgis, 2007). These studies are crucial for the development of new materials with potential applications in electronics, photonics, and medicinal chemistry.
Optoelectronic Properties Compounds similar to this compound have been investigated for their optoelectronic properties. Research on pyridine derivatives has revealed their potential in creating materials with specific optical and diode characteristics, which could be pivotal for the development of electronic devices. The study of their optical functions and the fabrication of heterojunctions indicate the significance of these compounds in semiconductor technology (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antifungal Activity Some derivatives of pyridinecarbonitrile exhibit antimicrobial and antifungal activities, making them of interest for pharmaceutical research. For instance, studies on new pyrimidines and condensed pyrimidines related to pyridinecarbonitrile structures have shown promising results against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Nonlinear Optical (NLO) Properties The investigation into the nonlinear optical properties of compounds structurally related to this compound has been a topic of interest for their potential applications in optical switching, modulation, and telecommunication technologies. DFT and TD-DFT calculations on similar compounds have provided insights into their NLO properties, contributing to the development of materials for advanced optical devices (Wazzan, Al-Qurashi, & Faidallah, 2016).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-17-6-4-14(5-7-17)16-9-15(10-22)19(24)23(12-16)11-13-2-1-3-18(21)8-13/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHZTINRNLYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
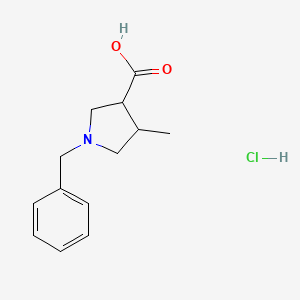
![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)

![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)
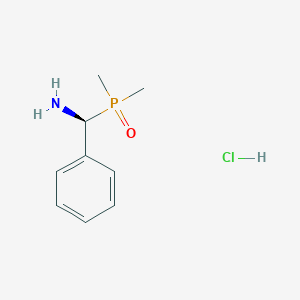
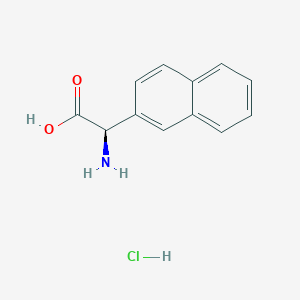

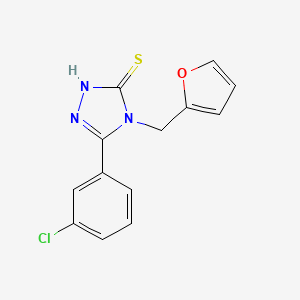
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)